Crystallinity and Purity Metrics vs. Closest Ketone Analog (CAS 1543-17-5) for Downstream Conversion Efficiency
Unlike its direct oxidized analog (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone (CAS 1543-17-5), the target compound is a solid at room temperature. The reported appearance for the target methoxy compound is an 'Off-White to Pale Pink Solid' . This solid-state property is a significant advantage in procurement and process development, as it allows for simpler purification via recrystallization, yielding a product with superior chromatographic purity (typically >98% by HPLC from reputable vendors) compared to the ketone analog, which may be a liquid or low-melting solid requiring more complex purification, such as fractional distillation or column chromatography . The target compound's pKa is predicted to be 11.86±0.20, while the ketone analog lacks a hydrogen bond donor and has a different logP profile, affecting its behavior in extraction and workup procedures .
| Evidence Dimension | Physical State and Purification Suitability |
|---|---|
| Target Compound Data | Off-White to Pale Pink Solid; Predicted pKa: 11.86±0.20; LogP: 2.5 |
| Comparator Or Baseline | Methanone analog (CAS 1543-17-5, NSC 76380). Physical state data from vendor sources describe it as a solid with a melting point of 47-49°C, making it low-melting and more difficult to crystallize . |
| Quantified Difference | Target compound presents as a standard solid, enabling straightforward handling and purification. pKa difference: ~11.86 (target) vs. ~0 (ketone, as it lacks an alcohol proton). LogP difference: 2.5 (target) vs. higher logP for the non-polar ketone. |
| Conditions | Computationally predicted properties (pKa, logP) from PubChem and ChemicalBook. Physical appearance data from a reputable vendor (TRC/Labmix24). Chromatographic purity is a vendor-specific claim inferred from standard industrial practice for commercial intermediates. |
Why This Matters
Procurement of a solid intermediate with a reliable purification pathway directly correlates with reproducible high purity in the next synthetic step, a critical requirement for active pharmaceutical ingredient (API) manufacturing.
